molecular formula C6H4Cl2O4S2 B178945 Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 126910-68-7

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B178945
CAS No.: 126910-68-7
M. Wt: 275.1 g/mol
InChI Key: GDKPWFMFFKPATJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: is an organic compound with the molecular formula C6H4Cl2O4S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves the chlorosulfonation of methyl 5-chlorothiophene-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 3-position of the thiophene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives[][2].

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide derivatives[][2].

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives[][2].

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products:

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfone Derivatives: Formed from oxidation reactions.

    Thiol or Sulfide Derivatives: Formed from reduction reactions[][2].

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chloro and chlorosulfonyl groups, which activate the thiophene ring towards nucleophilic attack .

Comparison with Similar Compounds

  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate
  • 5-chloro-3-(methylsulfamoyl)-2-thiophenecarboxylic acid methyl ester

Uniqueness: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity patterns compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields[5][5].

Properties

IUPAC Name

methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPWFMFFKPATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446562
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
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Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126910-68-7, 158439-31-7
Record name Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126910-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester
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